N-methyl-5-phenylpentan-1-amine
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Overview
Description
Methyl(5-phenylpentyl)amine: is an organic compound classified as an amine It consists of a methyl group attached to a 5-phenylpentyl chain, which is bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing methyl(5-phenylpentyl)amine involves the nucleophilic substitution of a haloalkane with an amine.
Reductive Amination: Another method involves the reductive amination of 5-phenylpentanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of methyl(5-phenylpentyl)amine typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions, where the amine group can be replaced or modified by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: Methyl(5-phenylpentyl)amine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of amines on cellular processes and receptor interactions .
Industry: In the industrial sector, methyl(5-phenylpentyl)amine can be used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of methyl(5-phenylpentyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can trigger various cellular pathways, leading to the observed effects .
Comparison with Similar Compounds
Phenylethylamine: Similar structure but lacks the pentyl chain.
Amphetamine: Contains a phenyl group and an amine but differs in the position and length of the carbon chain.
Benzylamine: Contains a benzyl group attached to an amine, lacking the extended carbon chain
Uniqueness: Methyl(5-phenylpentyl)amine is unique due to its specific structure, which combines a phenyl group with a pentyl chain and a methylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
4266-02-8 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-methyl-5-phenylpentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-13-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3 |
InChI Key |
HLZWAUHPNKCBEW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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